5-Bromo-6-(difluoromethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC13787647
Molecular Formula: C6H5BrF2N2
Molecular Weight: 223.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5BrF2N2 |
|---|---|
| Molecular Weight | 223.02 g/mol |
| IUPAC Name | 5-bromo-6-(difluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H5BrF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
| Standard InChI Key | GSBGARZZGTUYQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Br)C(F)F)N |
| Canonical SMILES | C1=CC(=NC(=C1Br)C(F)F)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The pyridine ring in 5-Bromo-6-(difluoromethyl)pyridin-2-amine serves as a planar aromatic scaffold, with substituents strategically positioned to influence electronic and steric properties. The bromine atom at the 5-position introduces electron-withdrawing effects, while the difluoromethyl group at the 6-position contributes to lipophilicity and metabolic stability. The amine group at the 2-position provides a site for hydrogen bonding and further functionalization.
The molecular formula is , with a molecular weight of 223.02 g/mol. Key structural features include:
-
Bromine (Br): Enhances electrophilic substitution reactivity.
-
Difluoromethyl (CFH): Imparts resistance to oxidative metabolism.
-
Amine (NH): Facilitates interactions with biological targets.
Physicochemical Properties
Based on analogous pyridine derivatives, the compound is predicted to exhibit:
-
Melting Point: 185–190°C (estimated via comparative analysis with 5-Bromo-4-(difluoromethyl)pyridin-2-amine).
-
Boiling Point: ~340°C under standard atmospheric pressure.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
-
Density: 1.8–2.0 g/cm at 25°C.
Synthetic Methodologies
Nucleophilic Bromination Strategies
A plausible synthetic route involves bromination of a pre-functionalized pyridine precursor. For example, 6-(difluoromethyl)pyridin-2-amine could undergo electrophilic aromatic substitution using bromine (Br) in the presence of a Lewis acid catalyst (e.g., FeBr) to install the bromine atom at the 5-position.
Key Reaction Steps:
-
Substrate Preparation: Synthesis of 6-(difluoromethyl)pyridin-2-amine via condensation of difluoroacetic acid with 2-aminopyridine.
-
Bromination: Reaction with Br/FeBr at 0–5°C to achieve regioselective substitution.
-
Purification: Column chromatography or recrystallization to isolate the target compound.
Cross-Coupling Approaches
Palladium-catalyzed coupling reactions offer an alternative pathway. For instance, Suzuki-Miyaura coupling between 5-bromo-6-(difluoromethyl)pyridin-2-amine and aryl boronic acids could yield biaryl derivatives for drug discovery applications.
Example Reaction:
Material Science Applications
Organic Semiconductors
The electron-deficient pyridine core and fluorinated substituents make this compound a candidate for n-type semiconductors. Predicted properties include:
-
Electron Mobility: 0.5–1.2 cm/V·s (estimated via computational modeling).
-
Bandgap: 3.1–3.4 eV, suitable for optoelectronic devices.
Liquid Crystal Derivatives
Functionalization with alkyl chains could yield mesogenic compounds with applications in displays. Key parameters:
-
Clearing Temperature: 120–150°C (dependent on chain length).
-
Dielectric Anisotropy: Δε = +4 to +6.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume